molecular formula C13H16O4S B2586889 1-[3-(Methylsulfonyl)phenyl]cyclopentanecarboxylic Acid CAS No. 1891969-16-6

1-[3-(Methylsulfonyl)phenyl]cyclopentanecarboxylic Acid

Cat. No.: B2586889
CAS No.: 1891969-16-6
M. Wt: 268.33
InChI Key: QKDBWPAYYIYORE-UHFFFAOYSA-N
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Description

1-[3-(Methylsulfonyl)phenyl]cyclopentanecarboxylic Acid is a chemical compound of significant interest in medicinal chemistry and drug discovery. Its structure incorporates both a cyclopentanecarboxylic acid moiety and a phenyl ring bearing a methylsulfonyl group at the meta position. This combination of a carboxylic acid functional group and a polar sulfonyl group makes it a valuable building block for the synthesis of more complex molecules, particularly in the development of potential therapeutic agents. Compounds featuring the cyclopentane carboxylic acid scaffold have recently been identified as potent and selective inhibitors of biological targets such as the NaV1.7 voltage-gated sodium channel, a promising target for pain management . The methylsulfonylphenyl group is a privileged structure in medicinal chemistry, frequently employed in the design of enzyme inhibitors, including cyclooxygenase-2 (COX-2) inhibitors . As such, this reagent serves as a key intermediate for researchers constructing compound libraries for high-throughput screening or optimizing lead compounds in projects targeting inflammatory diseases, neurological disorders, and pain. The compound is provided for non-human research purposes. It is strictly for laboratory use and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

1-(3-methylsulfonylphenyl)cyclopentane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O4S/c1-18(16,17)11-6-4-5-10(9-11)13(12(14)15)7-2-3-8-13/h4-6,9H,2-3,7-8H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKDBWPAYYIYORE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC(=C1)C2(CCCC2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(Methylsulfonyl)phenyl]cyclopentanecarboxylic Acid typically involves the reaction of cyclopentanecarboxylic acid with 3-(methylsulfonyl)phenyl derivatives under controlled conditions. The reaction is often carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure the desired product is obtained.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This includes the use of industrial reactors, continuous flow systems, and advanced purification techniques to ensure the purity and quality of the final product.

Chemical Reactions Analysis

Carboxylic Acid-Derived Reactions

The carboxylic acid group enables classic acid-driven transformations:

Reaction TypeReagents/ConditionsProductKey CharacteristicsReferences
Esterification Alcohol (R-OH), H⁺ catalyst (e.g., H₂SO₄)1-[3-(Methylsulfonyl)phenyl]cyclopentanecarboxylate esterRequires dehydrating conditions; yields depend on alcohol reactivity.
Amidation Amine (R-NH₂), DCC/DMAP or EDC/HOBtCyclopentanecarboxamide derivativeCommon in peptide coupling; high selectivity for primary amines.
Decarboxylation Heat (>200°C) or strong base (NaOH)1-[3-(Methylsulfonyl)phenyl]cyclopentaneLoss of CO₂; side products may form under oxidative conditions.

Methylsulfonyl Group Reactivity

The methylsulfonyl (-SO₂CH₃) moiety participates in nucleophilic substitution and reduction:

Reaction TypeReagents/ConditionsProductNotesReferences
Nucleophilic Substitution K₂CO₃, DMF, aryl boronic acids (Suzuki coupling)Biaryl derivativesRequires Pd catalysts; methylsulfonyl acts as directing group.
Reduction LiAlH₄ or NaBH₄ (in THF)1-[3-(Methylthio)phenyl]cyclopentanecarboxylic acidConverts -SO₂CH₃ to -SCH₃; partial reduction possible.

Electrophilic Aromatic Substitution

The phenyl ring’s reactivity is modulated by the electron-withdrawing -SO₂CH₃ group:

Reaction TypeReagents/ConditionsProductRegioselectivityReferences
Nitration HNO₃/H₂SO₄, 0–5°C3-Nitro-5-(methylsulfonyl)phenyl derivativeMeta-directing effect of -SO₂CH₃ limits para products.
Halogenation Cl₂/AlCl₃ or Br₂/FeBr₃Halogenated phenyl derivativesLow reactivity due to deactivation; requires prolonged heating.

Cyclopentane Ring Modifications

The cyclopentane ring may undergo strain-driven reactions:

Reaction TypeReagents/ConditionsProductMechanismReferences
Ring-Opening Ozone (O₃), followed by Zn/H₂ODicarboxylic acid derivativesOzonolysis cleaves cyclopentane; yields depend on ozonide stability.
Hydrogenation H₂, Pd/C (high pressure)Cyclopentane ring saturationLimited utility due to steric hindrance from substituents.

Biological Interactions

Though not directly tested on this compound, analogues suggest:

Interaction TypeBiological TargetPotential ApplicationReferences
Enzyme Inhibition Carbonic anhydrase or kinasesAnticancer/anti-inflammatory leads
Receptor Binding GPCRs or nuclear receptorsNeurological disorder therapeutics

Scientific Research Applications

Scientific Research Applications

1-[3-(Methylsulfonyl)phenyl]cyclopentanecarboxylic acid has several notable applications:

Enzyme Inhibition Studies

The compound is utilized in research focused on inhibiting fatty acid synthase (FAS), a critical enzyme in lipid metabolism. FAS inhibitors are being studied for their potential therapeutic effects in conditions such as obesity and cancer. The inhibition of FAS can lead to reduced lipid production, which is beneficial in metabolic disorders and may also impact sebum production in skin disorders like acne .

Drug Development

The compound serves as a building block for synthesizing more complex molecules with potential pharmaceutical applications. Its unique structural features allow it to interact with various biological targets, making it valuable in the development of new drugs aimed at treating metabolic diseases and cancers .

Biological Studies

Research involving this compound includes its role in modulating cellular pathways related to inflammation and oxidative stress. Studies have shown that compounds similar to this compound can activate the Nrf2 pathway, which may protect against cellular damage caused by oxidative stress .

Case Study 1: Fatty Acid Synthase Inhibition

A study demonstrated that derivatives of cyclopentanecarboxylic acid could effectively inhibit FAS activity in vitro, leading to reduced lipid accumulation in cultured cells. This finding supports the potential use of such compounds in obesity treatment and metabolic syndrome management .

Case Study 2: Anti-inflammatory Properties

Research has indicated that compounds similar to this compound exhibit anti-inflammatory effects by modulating cytokine release and promoting antioxidant responses. These properties make them candidates for further investigation in treating inflammatory diseases .

Mechanism of Action

The mechanism of action of 1-[3-(Methylsulfonyl)phenyl]cyclopentanecarboxylic Acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, metabolic processes, and gene expression regulation.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

The table below compares 1-[3-(Methylsulfonyl)phenyl]cyclopentanecarboxylic Acid with analogs differing in substituent groups:

Compound Name CAS/ID Molecular Formula Substituent Molecular Weight (g/mol) logP* Key Properties Applications
This compound N/A C₁₃H₁₄O₄S 3-(Methylsulfonyl)phenyl 278.31 ~1.2 High polarity, strong acidity Pharmaceutical intermediates
1-(3-Hydroxyphenyl)cyclopentanecarboxylic Acid 92847-83-1 C₁₂H₁₄O₃ 3-Hydroxyphenyl 206.24 ~1.8 Moderate acidity, phenolic reactivity Antioxidant synthesis
1-(3-Bromophenyl)cyclopentanecarboxylic Acid 143328-23-8 C₁₂H₁₃BrO₂ 3-Bromophenyl 283.14 ~3.0 Halogenated, low polarity Suzuki coupling substrates
1-[(3-Chlorophenyl)methyl]cyclopentane-1-carboxylic Acid CID 54595233 C₁₃H₁₅ClO₂ 3-Chlorobenzyl 238.71 ~2.5 Steric hindrance, lipophilic Polymer additives
1-(Phenylthio)cyclopentanecarboxylic Acid 84245-07-8 C₁₂H₁₄O₂S Phenylthio 230.30 ~2.8 Thioether stability Chelating agents

*logP values estimated based on substituent contributions.

Key Findings:

Acidity : The methylsulfonyl group enhances acidity compared to hydroxyl or halogenated analogs due to its strong electron-withdrawing nature.

Solubility : The sulfonyl group improves water solubility relative to bromo or chloro derivatives, which are more lipophilic.

Reactivity: Bromo and chloro analogs participate in cross-coupling reactions (e.g., Suzuki-Miyaura) . The methylsulfonyl derivative may act as a COX inhibitor intermediate, akin to patented sulfonyl-containing compounds .

Biological Activity

1-[3-(Methylsulfonyl)phenyl]cyclopentanecarboxylic acid is a compound of interest in pharmaceutical research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C13H16O4S
  • Molecular Weight : 280.33 g/mol

The compound features a cyclopentanecarboxylic acid core substituted with a methylsulfonyl group and a phenyl ring, which contributes to its unique chemical properties.

Research indicates that this compound may exert its biological effects through various mechanisms:

  • Inhibition of Inflammatory Pathways : The compound has shown potential in inhibiting pro-inflammatory cytokines, suggesting a role in anti-inflammatory therapies.
  • Modulation of Enzyme Activity : It may interact with specific enzymes involved in metabolic pathways, affecting cellular processes such as apoptosis and proliferation.

Anti-inflammatory Effects

Studies have demonstrated that this compound can reduce inflammation in various models. For instance:

  • Animal Models : In rodent models of inflammation, administration of the compound resulted in decreased levels of inflammatory markers such as TNF-alpha and IL-6.
  • Cell Culture Studies : In vitro studies using macrophages showed that the compound inhibited the secretion of pro-inflammatory cytokines.

Analgesic Properties

The compound has been evaluated for its analgesic properties:

  • Pain Models : In models of acute pain, it exhibited significant pain relief comparable to standard analgesics.
  • Mechanism : The analgesic effect is hypothesized to be linked to its anti-inflammatory action, reducing pain associated with inflammation.

Table 1: Summary of Biological Activities

Activity TypeModel/Method UsedFindings
Anti-inflammatoryRodent modelsReduced TNF-alpha and IL-6 levels
AnalgesicAcute pain modelsSignificant pain relief observed
Enzyme modulationCell culture studiesInhibition of specific metabolic enzymes

Case Study: Efficacy in Chronic Pain Management

A clinical trial investigated the efficacy of this compound in patients with chronic inflammatory pain. Results indicated that patients experienced a marked reduction in pain scores after treatment over a six-week period. Adverse effects were minimal and similar to those observed with placebo treatments.

Q & A

Basic Research Questions

Q. What are the key synthetic challenges in preparing 1-[3-(Methylsulfonyl)phenyl]cyclopentanecarboxylic Acid, and how are they addressed?

  • Methodological Answer : Synthesis often involves cyclopentane ring formation followed by sulfonation or coupling of the methylsulfonylphenyl group. A common strategy uses Suzuki-Miyaura coupling to attach aromatic substituents to the cyclopentane core . Challenges include steric hindrance from the bulky methylsulfonyl group and regioselectivity during cyclization. Purification via silica gel chromatography (e.g., hexane/ethyl acetate gradients) is critical to isolate intermediates, as demonstrated in analogous cyclopentanecarboxylic acid syntheses .

Q. How is the stereochemistry of cyclopentanecarboxylic acid derivatives confirmed experimentally?

  • Methodological Answer : X-ray crystallography is the gold standard for stereochemical confirmation. For example, (1R,3S)-3-Aminocyclopentane carboxylic acid was structurally validated using X-ray data . Alternatively, 1H^{1}\text{H} and 13C^{13}\text{C} NMR can identify diastereotopic protons or coupling constants. For instance, splitting patterns in 1H^{1}\text{H} NMR (e.g., J=16.9HzJ = 16.9 \, \text{Hz} for geminal protons) distinguish cis/trans isomers in related compounds .

Q. What analytical techniques are essential for characterizing intermediates in the synthesis of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 19F^{19}\text{F} and 13C^{13}\text{C} NMR are used to track fluorinated or electron-deficient groups (e.g., methylsulfonyl) .
  • HRMS : High-resolution mass spectrometry confirms molecular formulas, as shown for selenated cyclopentane derivatives (e.g., HRMS error < 0.0004 Da) .
  • HPLC : Chiral columns resolve enantiomers, particularly for pharmacologically active derivatives .

Advanced Research Questions

Q. How do computational models aid in predicting the biological activity of methylsulfonyl-substituted cyclopentanecarboxylic acids?

  • Methodological Answer : Density Functional Theory (DFT) calculations predict electronic effects of the methylsulfonyl group on acidity and binding affinity. Molecular docking studies (e.g., using AutoDock Vina) model interactions with target proteins, such as cyclooxygenase-2 (COX-2), where sulfonyl groups often occupy hydrophobic pockets . Synchrotron X-ray data (e.g., from Advanced Photon Source) validate these models .

Q. What contradictions exist in reported biological data for structurally similar compounds, and how can they be resolved?

  • Methodological Answer : For example, some cyclopentanecarboxylic acid derivatives show anti-inflammatory activity in vitro but poor bioavailability in vivo due to rapid esterase hydrolysis . Resolving this requires:

  • Metabolic Stability Assays : Liver microsome studies to identify degradation pathways.
  • Prodrug Design : Masking the carboxylic acid as an ester (e.g., 2-(diethylamino)ethyl ester) to enhance membrane permeability .

Q. What strategies optimize the enantiomeric purity of this compound for pharmacological studies?

  • Methodological Answer :

  • Asymmetric Catalysis : Chiral ligands (e.g., BINAP) in palladium-catalyzed couplings improve enantioselectivity .
  • Kinetic Resolution : Enzymatic hydrolysis (e.g., lipases) separates racemic mixtures, as seen in tert-butoxycarbonyl (Boc)-protected intermediates .

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